![molecular formula C9H5BrClN B577739 1-Bromo-5-chloroisoquinoline CAS No. 1207448-41-6](/img/structure/B577739.png)
1-Bromo-5-chloroisoquinoline
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Overview
Description
1-Bromo-5-chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Bromo-5-chloroisoquinoline consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 242.5 .Physical And Chemical Properties Analysis
1-Bromo-5-chloroisoquinoline is a solid powder at ambient temperature . Its molecular weight is 242.5 .Scientific Research Applications
Synthesis of Key Intermediates in Drug Discoveries
1-Bromo-5-chloroisoquinoline has been instrumental in the synthesis of key intermediates for drug discoveries. For instance, it serves as a starting material in the improved synthetic routes for compounds such as 5-bromo-2-methylamino-8-methoxyquinazoline, a critical intermediate in medicinal chemistry laboratories. The introduction of telescoping processes, based on designs of experiments, has significantly enhanced the efficiency and yield of these intermediates, facilitating quicker supply to medicinal research labs (Nishimura & Saitoh, 2016).
Catalytic Systems for Organic Synthesis
The compound has been used to develop effective catalytic systems for the synthesis of complex organic molecules. For example, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane, in the presence of 1-Bromo-5-chloroisoquinoline, facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under solvent-free conditions. This represents an efficient and reusable catalyst system that delivers high yields of products rapidly (Kefayati, Asghari, & Khanjanian, 2012).
Novel Acyl Transfer Catalysts
Research has also explored the synthesis of novel acyl transfer catalysts containing isoquinoline, where 1-chloro-5-nitroisoquinoline, a close relative of 1-Bromo-5-chloroisoquinoline, is used as a starting material. These catalysts have shown potential in facilitating various chemical reactions, indicating the versatility of isoquinoline derivatives in synthetic organic chemistry (Chen Pei-ran, 2008).
Development of Inhibitors and Ligands
1-Bromo-5-chloroisoquinoline plays a critical role in the development of inhibitors for kinases, showcasing its application in the pharmaceutical industry. For example, it has been used in the synthesis of [4,7‘]bis-isoquinolinyl-1-yl-(2-tert-butyl-pyrimidine-5-yl)amine, an inhibitor of B-Raf kinase, highlighting the importance of such compounds in creating treatments for diseases like cancer (Denni-Dischert et al., 2006).
Microwave-Assisted Aminations
Furthermore, 1-Bromo-5-chloroisoquinoline has been used in palladium-catalyzed microwave-assisted aminations, yielding aminoquinolines efficiently. This method exemplifies the advancements in chemical syntheses that reduce reaction times and improve yields, making it a valuable technique in the synthesis of compounds that have pharmaceutical applications (Wang, Magnin, & Hamann, 2003).
Safety and Hazards
1-Bromo-5-chloroisoquinoline is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-bromo-5-chloroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWLUXJBVGFCGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856622 |
Source
|
Record name | 1-Bromo-5-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloroisoquinoline | |
CAS RN |
1207448-41-6 |
Source
|
Record name | 1-Bromo-5-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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